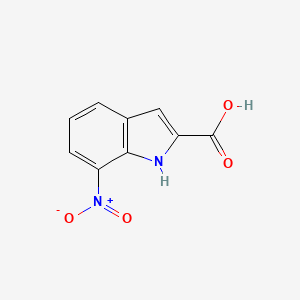

7-Nitroindole-2-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'acide 7-nitroindole-2-carboxylique implique la nitration de l'acide indole-2-carboxylique. La réaction nécessite généralement l'utilisation d'acide nitrique et d'acide sulfurique comme agents nitrants. Le processus implique un contrôle minutieux de la température et du temps de réaction pour assurer la nitration sélective en position 7 du cycle indole . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

L'acide 7-nitroindole-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Substitution : Le groupe acide carboxylique peut participer à des réactions d'estérification.

Réactifs et conditions courants : Des réactifs tels que le borohydrure de sodium pour la réduction et les alcools pour l'estérification sont couramment utilisés

Principaux produits : La réduction du groupe nitro donne l'acide 7-amino-1H-indole-2-carboxylique, tandis que l'estérification forme des esters de l'acide carboxylique.

Applications de la recherche scientifique

L'acide 7-nitroindole-2-carboxylique a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies de réparation de l'ADN.

Mécanisme d'action

L'acide 7-nitroindole-2-carboxylique exerce ses effets en ciblant le site actif de l'APE1. Il inhibe les activités 3′-phosphodiestérase et 3′-phosphatase de l'APE1, qui sont des étapes essentielles de la voie de réparation par excision de base. Cette inhibition conduit à l'accumulation de sites apuriniques/apyrimidiniques, ce qui potentialise la cytotoxicité des composés ciblant la base de l'ADN .

Applications De Recherche Scientifique

Antiviral Applications

One of the most promising applications of 7-nitroindole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme critical for the integration of viral DNA into the host genome.

Case Study: HIV-1 Integrase Inhibition

Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a study reported that specific derivatives exhibited IC50 values as low as 0.13 μM, indicating potent inhibitory effects against integrase activity. The mechanism involves chelation with magnesium ions at the active site and π-stacking interactions with viral DNA .

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| This compound derivative | 0.13 | Chelation with Mg²⁺ ions, π-stacking with viral DNA |

| Other derivatives | 12.41 - 47.44 | Similar mechanisms with varying potency |

Enzyme Inhibition

Another critical application of this compound is its role as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis.

Case Study: Allosteric Inhibition of Fructose-1,6-bisphosphatase

A study highlighted the design and synthesis of various derivatives based on this compound that act as allosteric inhibitors of FBPase. These compounds were shown to modulate enzyme activity effectively, providing insights into potential therapeutic strategies for metabolic disorders such as diabetes .

| Derivative | Mode of Action | Effect on FBPase Activity |

|---|---|---|

| This compound | Allosteric inhibition | Significant modulation observed |

Cytidine Deaminase Inhibition

This compound has also been investigated for its ability to inhibit cytidine deaminase, an enzyme crucial for nucleotide metabolism and DNA synthesis.

Case Study: Inhibition of Cytidine Deaminase

Research indicates that this compound can inhibit cytidine deaminase activity, which may have implications for cancer therapy by affecting nucleotide availability and metabolism .

Structural Modifications and Optimization

The efficacy of this compound can be enhanced through structural modifications. Research has focused on optimizing the C2, C3, and C6 positions on the indole core to improve binding affinity and inhibitory potency against target enzymes.

Optimization Strategies

- C3 Substituents : Introducing long-chain substituents at the C3 position has been shown to improve interactions with hydrophobic cavities near active sites.

- C6 Halogenation : Halogenated phenyl groups at the C6 position enhance π-stacking interactions with nucleic acids, increasing antiviral activity .

Mécanisme D'action

CRT0044876 exerts its effects by targeting the active site of APE1. It inhibits the 3′-phosphodiesterase and 3′-phosphatase activities of APE1, which are essential steps in the base excision repair pathway. This inhibition leads to the accumulation of apurinic/apyrimidinic sites, thereby potentiating the cytotoxicity of DNA base-targeting compounds .

Comparaison Avec Des Composés Similaires

L'acide 7-nitroindole-2-carboxylique est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de l'APE1. Les composés similaires comprennent :

Acide 7-nitroindole-2-carboxylique : Partage des similitudes structurales mais peut différer en termes de puissance et de sélectivité.

Acide 5-nitroindole-2-carboxylique : Un autre dérivé de nitroindole avec des motifs de substitution différents

L'acide 7-nitroindole-2-carboxylique se distingue par son inhibition spécifique de la famille d'enzymes de l'exonucléase III, ce qui en fait un outil précieux pour sonder la fonction de l'APE1 et développer des thérapies ciblées .

Activité Biologique

Chemical Identity and Properties

7-Nitroindole-2-carboxylic acid, also known as CRT0044876, is an indole derivative with the molecular formula and a molecular weight of approximately 206.15 g/mol. The compound appears as a brown powder and is recognized for its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes.

This compound functions primarily as a selective inhibitor of APE1, which plays a crucial role in the base excision repair (BER) pathway. This pathway is essential for maintaining genomic stability by repairing DNA lesions such as apurinic/apyrimidinic sites. The compound exhibits an IC50 value of approximately 3.06 µM against APE1, indicating its potency in inhibiting this enzyme's activity .

Inhibition Studies

Research has demonstrated that CRT0044876 inhibits various activities of APE1, including:

- AP Endonuclease Activity : The compound significantly inhibits cleavage at apurinic/apyrimidinic sites.

- 3'-Phosphodiesterase Activity : It also affects the enzyme's ability to process 3'-blocking groups.

- Exonuclease Activity : Inhibition extends to the exonuclease III activity, which is crucial for DNA repair .

Case Studies and Experimental Findings

In cellular models, specifically HT1080 fibrosarcoma cells, CRT0044876 was shown to increase the accumulation of apurinic sites without exhibiting cytotoxic effects at concentrations up to 400 µM. Notably, it enhances the cytotoxicity of alkylating agents such as temozolomide and hydrogen peroxide, suggesting potential applications in cancer therapy by targeting the BER pathway .

Structural Insights

Nuclear Magnetic Resonance (NMR) studies have revealed that CRT0044876 binds to a site on APE1 that is distal from the active site, providing insights into its mechanism of action. The binding does not inhibit APE1 under conditions that disrupt aggregation, indicating that caution should be exercised when interpreting results from aggregate-forming compounds .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various compounds related to this compound:

Research Implications

The inhibition of APE1 by this compound has significant implications for cancer research and therapy. By selectively targeting DNA repair mechanisms, this compound could enhance the efficacy of existing chemotherapeutic agents and provide a novel approach to treating tumors resistant to conventional therapies.

Future Directions

Further studies are warranted to explore:

- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Structural Modifications : Investigating derivatives of CRT0044876 to improve potency and specificity.

- Combination Therapies : Evaluating its use in conjunction with other anticancer agents.

Propriétés

IUPAC Name |

7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUCOFQROHIAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064520 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-45-8 | |

| Record name | 7-Nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.